
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that features an indole ring substituted with a chlorine atom and an acetamide group linked to a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated indole is reacted with chloroacetyl chloride to introduce the acetamide group.
Coupling with Pyridine: Finally, the acetamide intermediate is coupled with pyridine-3-amine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the acetamide group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the acetamide group.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.
科学研究应用
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide may have several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and pyridine moieties can interact with various enzymes or receptors, modulating their activity. The chlorine atom and acetamide group may enhance binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
2-(6-chloro-1H-indol-1-yl)acetamide: Lacks the pyridine ring, which may influence its binding properties and overall activity.
N-(pyridin-3-yl)acetamide: Lacks the indole ring, which is crucial for certain biological interactions.
Uniqueness
The presence of both the indole and pyridine rings, along with the chlorine substitution, makes 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide unique. These structural features may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
属性
分子式 |
C15H12ClN3O |
|---|---|
分子量 |
285.73 g/mol |
IUPAC 名称 |
2-(6-chloroindol-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-3-11-5-7-19(14(11)8-12)10-15(20)18-13-2-1-6-17-9-13/h1-9H,10H2,(H,18,20) |
InChI 键 |
KZNKSTHPFXFQBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


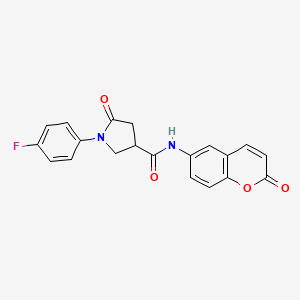
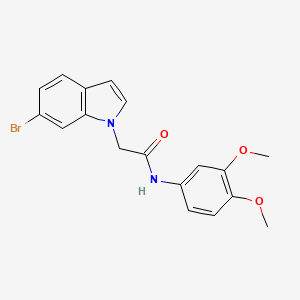
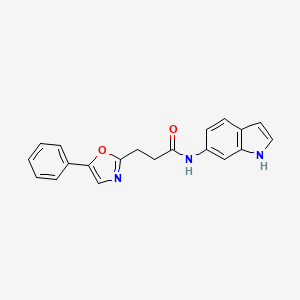

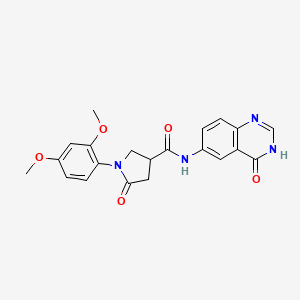
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14937525.png)
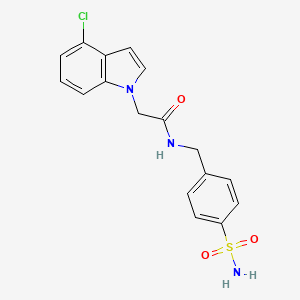

![4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937544.png)
![N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14937549.png)
![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14937551.png)
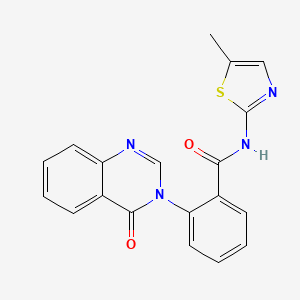
![N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14937576.png)
![N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine](/img/structure/B14937589.png)
